1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride
Overview
Description
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride is a synthetic organic compound that falls under the category of heterocyclic aromatic amines. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique molecular structure, which includes a naphthalene ring system substituted with an amino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method includes the condensation of 2-naphthol with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is subsequently purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride involves its binding affinity to various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by inducing conformational changes or inhibiting their function. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride
- 1-(Amino-m-tolyl-methyl)-naphthalen-2-ol hydrochloride
- 1-(Amino-o-tolyl-methyl)-naphthalen-2-ol hydrochloride
Comparison: 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its isomers, this compound exhibits different binding affinities and reactivity profiles, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO.ClH/c1-12-6-8-14(9-7-12)18(19)17-15-5-3-2-4-13(15)10-11-16(17)20;/h2-11,18,20H,19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYAGLDQBWMYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588734 | |
Record name | 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856202-20-5 | |
Record name | 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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